

Spectroscopic Profile of 2-Bromo-4-chloroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4-chloroanisole**, a key intermediate in various synthetic applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, supported by detailed experimental protocols and data visualizations to facilitate its identification and utilization in research and development.

Chemical Structure and Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether with the molecular formula C_7H_6BrClO .^[1] Its structure consists of a benzene ring substituted with a methoxy group, a bromine atom, and a chlorine atom.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for **2-Bromo-4-chloroanisole**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.47	d	2.4	H-3
7.21	dd	8.7, 2.4	H-5
6.83	d	8.7	H-6
3.86	s	-	-OCH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
154.5	C-1
112.9	C-2
132.6	C-3
125.8	C-4
130.1	C-5
113.8	C-6
56.4	-OCH ₃

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-Bromo-4-chloroanisole** reveals characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085	Weak	Aromatic C-H stretch
2965	Weak	-CH ₃ stretch (asymmetric)
2840	Weak	-CH ₃ stretch (symmetric)
1585	Medium	C=C aromatic ring stretch
1480	Strong	C=C aromatic ring stretch
1285	Strong	Asymmetric C-O-C stretch
1250	Strong	Symmetric C-O-C stretch
1040	Strong	C-Cl stretch
870	Strong	C-H out-of-plane bend (isolated H)
810	Strong	C-H out-of-plane bend (adjacent H's)
680	Medium	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Bromo-4-chloroanisole** results in a characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) leads to distinctive isotopic clusters for the molecular ion and bromine/chlorine-containing fragments.[\[3\]](#)[\[4\]](#)

Key Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
220, 222, 224	75, 100, 25	[M] ⁺ (Molecular ion)
205, 207, 209	20, 25, 5	[M-CH ₃] ⁺
177, 179, 181	10, 12, 3	[M-CH ₃ -CO] ⁺
126, 128	15, 5	[C ₆ H ₃ Cl] ⁺
98	10	[C ₅ H ₃ Cl] ⁺
63	30	[C ₅ H ₃] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Bromo-4-chloroanisole** is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.

- Relaxation delay: 1.0 s.
- Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2.0 s.
 - Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase):

- A small amount of solid **2-Bromo-4-chloroanisole** is placed in a gas cell with KBr windows.
- The cell is gently heated to vaporize the sample, filling the cell with the gaseous analyte.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Resolution: 4 cm^{-1} .
 - Number of scans: 32.
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$.
 - A background spectrum of the empty gas cell is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

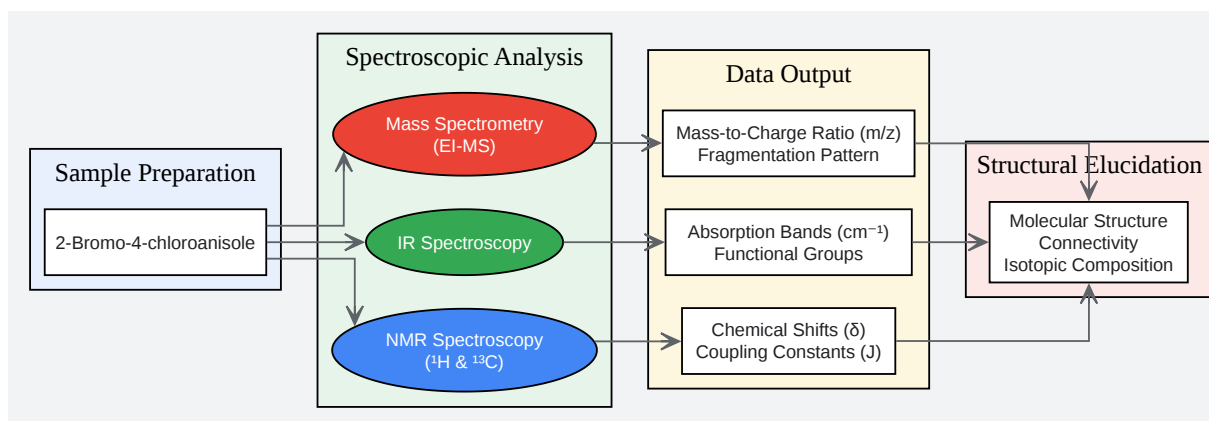
- A dilute solution of **2-Bromo-4-chloroanisole** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization is achieved by electron impact (EI) at a standard energy of 70 eV.[3]

Instrumentation and Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Parameters:
 - Mass range: m/z 40-300.
 - Scan speed: 1 scan/second.
 - Ion source temperature: 200-250 °C.

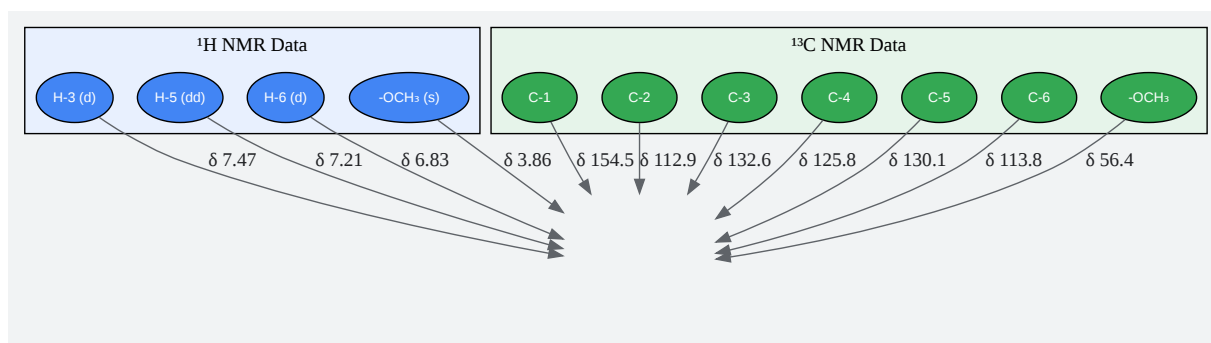
Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **2-Bromo-4-chloroanisole**.



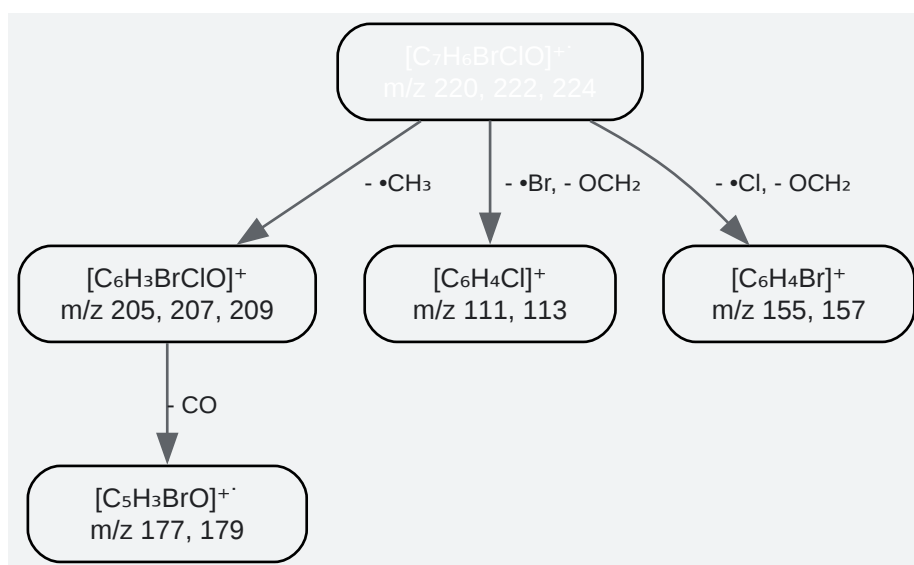
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A flowchart illustrating the overall spectroscopic workflow for the analysis of **2-Bromo-4-chloroanisole**.



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A diagram correlating the ¹H and ¹³C NMR chemical shifts to the respective atoms in the **2-Bromo-4-chloroanisole** structure.



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A simplified fragmentation pathway for **2-Bromo-4-chloroanisole** under electron ionization conditions.

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